molecular formula C13H13N5O2S B8658733 [5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine

[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine

Cat. No.: B8658733
M. Wt: 303.34 g/mol
InChI Key: CLQQMOFYVSCEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine typically involves multiple steps. One common method includes the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines . Another approach involves the cyclization of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has shown potential as a kinase inhibitor, making it valuable in studying cell signaling pathways.

    Medicine: Its antitumor and antimicrobial properties make it a candidate for drug development.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The exact mechanism of action of [5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, and modulating signaling pathways involved in cell growth and survival .

Properties

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

[5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazin-2-yl]hydrazine

InChI

InChI=1S/C13H13N5O2S/c1-9-2-4-10(5-3-9)21(19,20)18-7-6-11-13(18)15-8-12(16-11)17-14/h2-8H,14H2,1H3,(H,16,17)

InChI Key

CLQQMOFYVSCEJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of tert-butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate and tert-butyl 1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate (18.8 g, 46.6 mmol) in 1,4-dioxane (239 mL) was added HCl (4 M in 1,4-dioxane, 86 mL, 345 mmol). The reaction was heated at about 60° C. for about 1 h and then cooled to about 15-20° C. The solid was collected by vacuum filtration, washed with cold 1,4-dioxane (2×20 mL), and then stirred with a solution of saturated aqueous NaHCO3 and water (1:1, 150 mL). After about 1 h, the effervescence had subsided and the solid was collected by vacuum filtration, washed with ice cold water (3×20 mL), and dried in a vacuum oven to afford 2-hydrazinyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a light yellowish brown solid (8.01 g, 50%): LC/MS (Table 2, Method d) Rt=1.28 min; MS m/z: 304 (M+H)−.
Name
tert-butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
239 mL
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

HCl (4 M in 1,4-dioxane, 226 mL, 902 mmol) was added to a mixture of tert-butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate and tert-butyl 1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate (49.2 g, 122 mmol) in 1,4-dioxane (290 mL). The reaction was heated at about 60° C. for about 2.5 h and then cooled to about 15-20° C. The solid was collected by vacuum filtration, washed with EtOAc (3×50 mL), and then triturated with Et2O (60 mL), collected by vacuum filtration and dried to a constant weight under vacuum to yield 35.6 g of crude solid. The solid was stirred with a mixture of saturated aqueous NaHCO3 and EtOAc (1:1, 400 mL). After about 1 h, the solid was collected by vacuum filtration, washed with ice cold water (3×30 mL) and EtOAc (3×30 mL), and dried in a vacuum oven to a constant weight to afford 2-hydrazinyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine as a tan solid (21.2 g, 57%): LC/MS (Table 1, Method a) Rt=1.88 min; MS m/z: 304 (M+H)+.
Name
Quantity
226 mL
Type
reactant
Reaction Step One
Name
tert-butyl 2-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 1-(5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazinecarboxylate
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

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